(Z)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide
Descripción
Propiedades
IUPAC Name |
(Z)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-19(12-11-15-7-3-1-4-8-15)21-20-17-13-26(25)14-18(17)22-23(20)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,24)/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWONVJOJZLAGB-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (Z)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide is a derivative of thienopyrazole, a class of compounds recognized for their diverse biological activities, particularly in oncology. Thienopyrazoles have shown promise as potential anticancer agents due to their ability to induce apoptosis in various cancer cell lines. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Thienopyrazole derivatives, including the compound , have been studied for their cytotoxic effects against several cancer types. The biological activity of this compound can be summarized as follows:
- Cytotoxicity : This compound has demonstrated significant cytotoxic effects on various cancer cell lines, including breast, colon, and leukemia cells. Studies have indicated that it induces programmed cell death at low micromolar concentrations .
- Mechanism of Action : The compound interferes with critical signaling pathways involved in cancer cell survival and proliferation. It has been shown to disrupt microtubule formation and induce hyperphosphorylation of key kinases such as ERK 1/2 and Akt, which are crucial for cell cycle progression and survival .
- Selectivity : The compound exhibits selective toxicity towards cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic window for potential clinical applications .
Cytotoxic Effects
A high-throughput screening of thienopyrazole derivatives identified this compound as a potent inducer of apoptosis in human cancer cell lines at concentrations ranging from 0.19 μM to 2.99 μM after 24 to 72 hours of exposure. The compound was particularly effective against HL-60 leukemia cells, where it induced caspase-mediated apoptosis .
Mechanistic Insights
The mechanism by which this compound induces apoptosis involves several key processes:
- Disruption of Microtubules : The compound interferes with microtubule dynamics, which is essential for mitotic spindle formation during cell division.
- Inhibition of Kinase Activity : It reduces the phosphorylation levels of critical kinases involved in growth signaling pathways (e.g., p38 MAPK, CREB) while promoting hyperphosphorylation of pro-apoptotic kinases like Fgr and Hck .
Comparative Activity
The biological activity of this compound can be compared with other thienopyrazole derivatives:
| Compound Name | IC50 (μM) | Cancer Cell Lines Targeted | Mechanism |
|---|---|---|---|
| Tpz-1 | 0.19 - 2.99 | Breast, Colon, Leukemia | Apoptosis via kinase inhibition |
| Tpz derivative X | 0.50 - 5.00 | Lung Cancer | Microtubule disruption |
| Tpz derivative Y | 0.30 - 4.00 | Cervical Cancer | Caspase activation |
Case Studies
Several studies highlight the efficacy of thienopyrazole derivatives in clinical settings:
- Study on HL-60 Cells : A study demonstrated that treatment with (Z)-N-(5-oxido...) led to significant apoptosis in HL-60 leukemia cells through caspase activation assays that confirmed the role of both intrinsic and extrinsic apoptotic pathways .
- Breast Cancer Models : In MCF7 breast cancer models, thienopyrazole derivatives exhibited potent antiproliferative effects, suggesting their potential use as chemotherapeutic agents in estrogen receptor-positive cancers .
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that (Z)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown significant efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. Studies employing disc diffusion methods have confirmed these findings, indicating a promising role in antimicrobial therapy .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities using assays such as DPPH and superoxide radical scavenging tests. Results suggest that it possesses considerable radical scavenging activity, making it a candidate for further exploration in oxidative stress-related diseases .
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of thieno[3,4-c]pyrazole may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory conditions .
Case Studies
Several studies have documented the biological effects and applications of compounds related to this compound:
- Study on Antimicrobial Efficacy : A comprehensive study investigated the antimicrobial properties of various thieno[3,4-c]pyrazole derivatives against a panel of pathogens. Results indicated that certain derivatives exhibited potent activity against resistant strains .
- Evaluation of Antioxidant Activity : In a recent evaluation, compounds structurally similar to (Z)-N-(5-oxido...) were tested for their ability to inhibit lipoxygenase enzymes and scavenge free radicals. The findings highlighted their potential as therapeutic agents in oxidative stress management .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (Z)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of the thieno[3,4-c]pyrazole core with acrylamide derivatives. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction kinetics and intermediate stability .
- Catalysts : Palladium-based catalysts or bases like triethylamine improve coupling efficiency .
- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions during amide bond formation .
- Characterization : Confirm intermediates via TLC and final product purity via HPLC (>95%) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with aromatic protons typically appearing at δ 7.2–8.1 ppm .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Q. What in vitro assays are used to assess its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric readouts (e.g., pNA release for proteases) .
- Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
- Binding affinity : Surface plasmon resonance (SPR) quantifies KD values for target proteins (e.g., kinases) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identifies interactions between THF volume, reaction time, and temperature .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
- By-product minimization : Add scavengers (e.g., molecular sieves) to absorb water in amidation steps .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate computational models : Adjust force field parameters in docking simulations (e.g., AutoDock Vina) to better reflect solvation effects .
- Validate purity : Impurities >5% can skew activity; re-test using HPLC-purified samples .
- Assay conditions : Ensure physiological pH (7.4) and temperature (37°C) in cell-based assays, as deviations alter membrane permeability .
Q. What strategies address discrepancies in spectral data during characterization?
- Methodological Answer :
- Cross-validation : Compare NMR with IR spectroscopy (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Isotopic labeling : Use ¹⁵N-labeled intermediates to clarify ambiguous peaks in complex heterocycles .
- X-ray crystallography : Resolve stereochemical uncertainties (e.g., Z/E configuration) with single-crystal diffraction data .
Q. How to modify the compound to enhance target selectivity?
- Methodological Answer :
- Functional group substitution : Replace the phenylacrylamide moiety with bioisosteres (e.g., pyridine rings) to alter H-bonding patterns .
- Prodrug design : Introduce ester groups at the 5-oxido position to improve solubility and metabolic stability .
- SAR studies : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) and test against mutant vs. wild-type targets .
Q. How to assess its stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h; monitor degradation via HPLC .
- Light sensitivity : Store in amber vials and test under UV light (254 nm) to detect photolytic by-products .
- Thermal stability : DSC/TGA analysis identifies decomposition temperatures (>200°C suggests shelf stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
